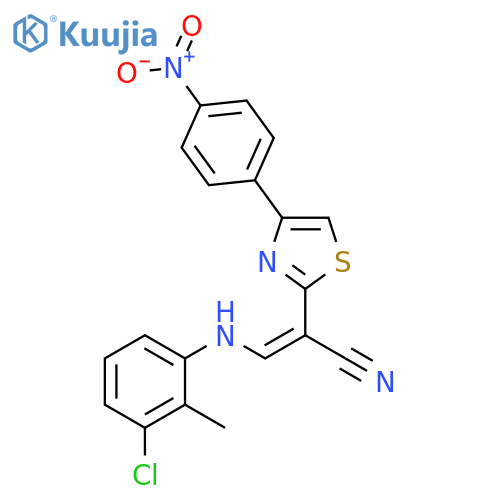

Cas no 373371-92-7 ((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- (2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

- (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- 2-Thiazoleacetonitrile, α-[[(3-chloro-2-methylphenyl)amino]methylene]-4-(4-nitrophenyl)-

-

- インチ: 1S/C19H13ClN4O2S/c1-12-16(20)3-2-4-17(12)22-10-14(9-21)19-23-18(11-27-19)13-5-7-15(8-6-13)24(25)26/h2-8,10-11,22H,1H3/b14-10-

- InChIKey: PVNOWTRRBHDCRO-UVTDQMKNSA-N

- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C([N+]([O-])=O)C=C2)=CS1)=C/NC1=CC=CC(Cl)=C1C

じっけんとくせい

- 密度みつど: 1.422±0.06 g/cm3(Predicted)

- ふってん: 576.9±60.0 °C(Predicted)

- 酸性度係数(pKa): -2.53±0.10(Predicted)

(2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-2084-2μmol |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-15mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-1mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-30mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-10mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-10μmol |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-5mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-3mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-40mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0760-2084-50mg |

(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

373371-92-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

(2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

(2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報

Chemical Profile of (2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 373371-92-7)

Compound (CAS No. 373371-92-7) is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. Its molecular structure, characterized by a complex arrangement of heterocyclic rings and functional groups, positions it as a promising candidate for further exploration in drug discovery and development. This article delves into the compound's structural features, potential applications, and its relevance to contemporary research advancements.

The molecular formula of this compound is C21H16N4O3S, reflecting its intricate composition. The presence of multiple nitrogen atoms suggests potential interactions with biological targets, while the thiazole ring is a well-known pharmacophore in medicinal chemistry. Specifically, the structure incorporates a nitrile group at the propenyl position, which can influence both its solubility and reactivity. Additionally, the aromatic ring system is substituted with chloro and nitro groups, which are common electron-withdrawing moieties that can modulate the compound's electronic properties.

The (2Z)-3-(3-chloro-2-methylphenyl)amino moiety is particularly noteworthy, as it combines an amino group with a substituted aromatic ring. This configuration often enhances binding affinity to biological receptors, making it a valuable component in the design of novel therapeutic agents. The 1,3-thiazol-2-ylprop-2-enenitrile backbone further contributes to the compound's complexity, offering multiple sites for interaction with biological targets. Such structural features are often leveraged in the development of small-molecule inhibitors and activators for various therapeutic pathways.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Thiazole derivatives, in particular, have shown promise in treating a wide range of diseases, including infectious diseases and cancer. The compound under discussion aligns with this trend, as its structural motifs are reminiscent of known bioactive molecules. For instance, studies have demonstrated that thiazole-based compounds can exhibit antimicrobial and anti-inflammatory properties by interacting with specific enzymes and receptors.

The 4-nitrophenyl substituent in the molecule adds another layer of functionality. Nitroaromatic compounds are known for their ability to undergo bioconjugation reactions, which can be exploited to create targeted drug delivery systems. Moreover, the nitro group can be reduced to an amine under certain conditions, potentially allowing for further derivatization and customization of the compound's properties. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.

Current research in pharmaceutical chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. By systematically modifying key functional groups within a molecular framework, researchers can optimize a compound's potency and selectivity. The (2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure provides numerous opportunities for such modifications. For example, altering the position or nature of substituents on the aromatic rings could significantly impact how the compound interacts with biological targets.

One particularly exciting area of research involves using computational methods to predict and validate the biological activity of novel compounds. Molecular modeling techniques can simulate interactions between the compound and target proteins or enzymes, providing insights into its potential therapeutic effects. These predictions can then be experimentally verified through high-throughput screening assays or other biochemical assays. Such approaches have accelerated drug discovery pipelines in recent years and are likely to play an even greater role in the future.

The nitrile group present in this compound also warrants discussion due to its unique chemical properties. Nitriles are known for their ability to participate in various reactions, including hydrolysis to form carboxylic acids or reduction to form primary amides. These transformations can be harnessed to create more complex molecules or to improve solubility characteristics. Additionally, nitrile-containing compounds have been reported to exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology research.

The broader context of thiazole derivatives in medicinal chemistry cannot be overstated. These heterocycles have been incorporated into numerous drugs on the market today, highlighting their versatility and utility. For instance, thiazole-based antibiotics like thiamphenicol have been widely used for decades due to their efficacy against bacterial infections. More recently, thiazole derivatives have been explored as inhibitors of enzymes involved in inflammation and oxidative stress pathways.

The presence of both chloro and nitro substituents on the aromatic rings suggests that this compound may exhibit dual functionality—interacting with multiple biological targets simultaneously. Such multitarget engagement is increasingly favored in drug development because it can reduce side effects associated with single-target drugs while enhancing overall therapeutic efficacy. Research into dual-action compounds continues to grow rapidly as scientists seek more comprehensive solutions for complex diseases.

In conclusion,(2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 373371-92-7) represents an intriguing chemical entity with significant potential for further exploration in pharmaceutical research. Its complex structure offers numerous opportunities for modification through synthetic chemistry techniques aimed at optimizing biological activity while minimizing toxicity risks associated with unmodified analogs.

373371-92-7 ((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品

- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)

- 41547-29-9(oct-5-enal)

- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)

- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

- 1261834-18-7(5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

- 1261974-48-4(5-(3-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid)

- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

- 1806274-37-2(5-Difluoromethoxy-2,3-dimethylanisole)

- 2764014-37-9(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid)

- 222842-90-2((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid)